molecular formula C10H14NO2+ B14885821 (3-Oxo-3-phenylmethoxypropyl)azanium

(3-Oxo-3-phenylmethoxypropyl)azanium

Cat. No.: B14885821
M. Wt: 180.22 g/mol
InChI Key: CANCPUBPPUIWPX-UHFFFAOYSA-O
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Description

(3-Oxo-3-phenylmethoxypropyl)azanium is an organic compound with the molecular formula C12H18NO+ It is characterized by the presence of a phenylmethoxy group attached to a propyl chain, which is further connected to an azanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-3-phenylmethoxypropyl)azanium typically involves the reaction of phenylmethanol with a suitable propylating agent under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylmethanol, followed by the addition of a propyl halide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-3-phenylmethoxypropyl)azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Oxo-3-phenylmethoxypropyl)azanium has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Oxo-3-phenylmethoxypropyl)azanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Oxo-3-phenylmethoxypropyl)azanium is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H14NO2+

Molecular Weight

180.22 g/mol

IUPAC Name

(3-oxo-3-phenylmethoxypropyl)azanium

InChI

InChI=1S/C10H13NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2/p+1

InChI Key

CANCPUBPPUIWPX-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC[NH3+]

Origin of Product

United States

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